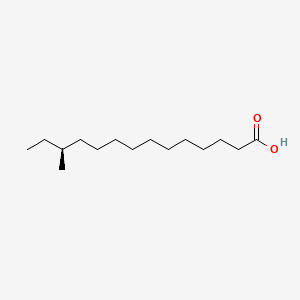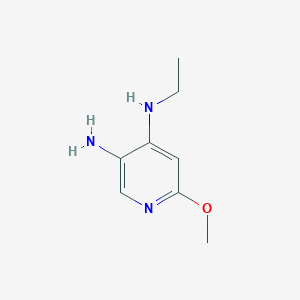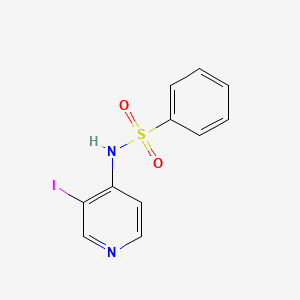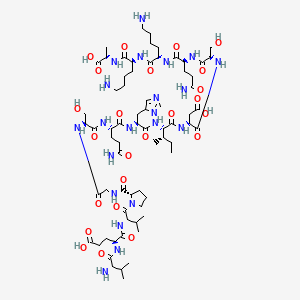
N-Methyl-1-(3-pyridinyl)-1-propanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metamagnetic Materials
One fascinating application involves the synthesis of novel materials, such as the first metamagnetic thiocyanato-bridged one-dimensional nickel(II) complex, characterized by its unique magnetic properties with a Neél temperature (T(N)) of 3.5 K. This discovery opens up new avenues in the study of low-dimensional magnetic systems and their potential technological applications (Chattopadhyay et al., 2007).
Thermophysical Properties
Research into the thermodynamic and thermophysical properties of organic nitrogen compounds, including N-Methyl-1-(3-pyridinyl)-1-propanamine, has provided valuable data for chemical engineering and materials science. These studies offer insights into boiling points, freezing points, critical constants, and other fundamental properties essential for the design and operation of chemical processes (Das et al., 1993).
Antifungal Activity
In the realm of pharmacology, N-Methyl-1-(3-pyridinyl)-1-propanamine derivatives have been synthesized and evaluated for their antifungal activities. Such compounds show promise in developing new antifungal agents, highlighting the compound's role in contributing to advancements in medical treatments and drug development (Si, 2009).
Catalysis
The compound has been utilized in the synthesis of catalysts, such as those involved in ethylene dimerization. These catalysts, developed using (imino)pyridine palladium(II) complexes, showcase the potential of N-Methyl-1-(3-pyridinyl)-1-propanamine derivatives in facilitating industrially relevant chemical reactions, contributing to more efficient and selective processes in chemical manufacturing (Nyamato et al., 2015).
Corrosion Inhibition
Another significant application is in the field of materials protection, where derivatives of N-Methyl-1-(3-pyridinyl)-1-propanamine have been studied as corrosion inhibitors for metals. These studies not only contribute to our understanding of corrosion processes but also aid in the development of more durable and corrosion-resistant materials (Verma et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-1-pyridin-3-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-9(10-2)8-5-4-6-11-7-8/h4-7,9-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWXPRSUHUPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597440 | |
| Record name | N-Methyl-1-(pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-30-6 | |
| Record name | N-Methyl-1-(pyridin-3-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)

![3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)



![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)


